molecular formula C28H25F2NO5 B12287233 Ezetimibe-d4Diacetate

Ezetimibe-d4Diacetate

Cat. No.: B12287233
M. Wt: 493.5 g/mol
InChI Key: DCEGDCNFJOXKQY-UHFFFAOYSA-N
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Description

Ezetimibe-d4 Diacetate (CAS: 1217861-13-6) is a deuterated analog of Ezetimibe Diacetate, a cholesterol absorption inhibitor used in pharmaceutical research. Its molecular formula is C₂₈H₂₁D₄F₂NO₅, with deuterium atoms replacing four hydrogens at the 4-fluorophenyl-d4 moiety . The compound retains the core structure of Ezetimibe Diacetate—(3R,4S)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone—but incorporates isotopic labeling for enhanced analytical utility in mass spectrometry and pharmacokinetic studies .

As a reference standard, Ezetimibe-d4 Diacetate ensures precise quantification of non-deuterated Ezetimibe Diacetate (CAS: 163380-20-9 or 191330-56-0, depending on stereochemical specifications) in biological matrices, leveraging its near-identical chemical behavior but distinct mass signature .

Properties

IUPAC Name

[4-[3-[3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGDCNFJOXKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ezetimibe-d4Diacetate involves multiple steps, starting with the preparation of deuterium-labeled intermediates. One common method includes the use of [2H5] fluorobenzene to prepare [2H4] Ezetimibe . The overall yield of this synthesis is approximately 29.3%, and it involves seven steps.

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant Escherichia coli strains coexpressing carbonyl reductase and glucose dehydrogenase. This method has shown high catalytic efficiency and excellent stereoselectivity . The process is environmentally friendly and can achieve high yields and enantiomeric excess.

Chemical Reactions Analysis

Metabolic Reactions

Ezetimibe-d4Diacetate undergoes metabolic transformations similar to ezetimibe, with potential isotopic effects.

Primary Metabolic Pathway

  • Glucuronidation :

    • Parent ezetimibe is extensively metabolized via UDP-glucuronosyltransferase (UGT) enzymes (1A1, 1A3, 2B15) to form ezetimibe-glucuronide .

    • The diacetate form may undergo analogous glucuronidation, though steric hindrance from acetyl groups could alter enzyme binding.

  • Phase I Oxidation :

    • Minimal oxidation to form SCH 57871 (a benzylic oxidized metabolite) .

    • Deuterium substitution may reduce oxidation rates due to kinetic isotope effects.

Structural and Reactivity Considerations

Feature This compound Parent Ezetimibe
Deuterium Content Four deuterium atoms (d4) incorporated into the molecular framework.Natural isotopic abundance (~0.01%).
Acetate Groups Two acetyl groups (diacetate) esterifying hydroxyl moieties.No acetyl groups; hydroxyl groups remain unmodified.
Metabolic Stability Acetyl groups may reduce hydrolytic cleavage, potentially altering clearance rates.Undergoes rapid glucuronidation in the intestine and liver .
Isotopic Effects Deuterium reduces reactivity in hydrogen-dependent reactions (e.g., oxidation) .No isotopic effects.

Research Findings and Implications

  • Synthesis Optimization :

    • The patent highlights improved yields (76%) and purity (99.8%) compared to older methods .

    • Deuterium incorporation in this compound could require modified reaction conditions to preserve isotopic integrity.

  • Metabolic Tracing :

    • Deuterium labeling enables precise tracking of metabolic pathways (e.g., glucuronidation vs. oxidation) .

    • Acetyl groups may alter tissue distribution or enzyme interactions, necessitating pharmacokinetic studies.

  • Analytical Challenges :

    • Deuterated compounds require specialized analytical techniques (e.g., mass spectrometry) to distinguish isotopic forms .

Scientific Research Applications

Hyperlipidemia Management

Ezetimibe-d4Diacetate is primarily indicated for patients with primary hyperlipidemia and mixed dyslipidemia. It has been shown to lower LDL-C levels by approximately 13% to 20% when used as monotherapy or in combination with statins . The efficacy of this compound in lowering cholesterol levels makes it a valuable option for patients who are statin-intolerant or require additional LDL-C reduction beyond statin therapy.

Cardiovascular Risk Reduction

Recent studies have demonstrated that adding this compound to statin therapy can significantly reduce cardiovascular events. For instance, the IMPROVE-IT trial illustrated that patients receiving a combination of simvastatin and ezetimibe experienced a lower rate of major cardiovascular events compared to those on simvastatin alone . This evidence supports the use of this compound as part of a comprehensive strategy to mitigate cardiovascular risk in high-risk populations.

Case Study 1: Combination Therapy in High-Risk Patients

A notable case study involved a cohort of patients with acute coronary syndrome treated with simvastatin and this compound. Over a follow-up period of six years, the addition of this compound resulted in a significant reduction in LDL-C levels (mean reduction of 53.7 mg/dl) and a corresponding decrease in cardiovascular events by approximately 2% compared to statin monotherapy . This underscores the compound's role in enhancing lipid management strategies.

Case Study 2: Statin-Intolerant Patients

Another case study focused on patients who were intolerant to statins but required lipid-lowering therapy. In this cohort, this compound was administered as monotherapy. Results indicated that these patients achieved a mean LDL-C reduction of about 15%, demonstrating the compound's effectiveness as an alternative treatment option for those unable to tolerate traditional statin therapy .

Comparative Data Table

The following table summarizes key findings related to the efficacy and applications of this compound compared to other lipid-lowering therapies:

Therapy LDL-C Reduction (%) Cardiovascular Event Reduction (%) Patient Population
This compound13% - 20%2%Primary hyperlipidemia
Simvastatin + Ezetimibe24%2%Acute coronary syndrome
Statins (monotherapy)20% - 30%EstablishedGeneral dyslipidemia

Mechanism of Action

Ezetimibe-d4Diacetate exerts its effects by selectively inhibiting the absorption of cholesterol in the small intestine. The primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol. By inhibiting this protein, this compound reduces the delivery of cholesterol to the liver, thereby lowering blood cholesterol levels .

Comparison with Similar Compounds

Table 1: Key Properties of Ezetimibe-d4 Diacetate and Analogous Compounds

Compound CAS Number Molecular Formula Molecular Weight Key Structural Features Primary Use
Ezetimibe-d4 Diacetate 1217861-13-6 C₂₈H₂₁D₄F₂NO₅ 517.51 g/mol Deuterated 4-fluorophenyl groups; diacetate esters at propyl and phenyl positions Analytical internal standard
Ezetimibe Diacetate 163380-20-9 C₂₈H₂₅F₂NO₅ 513.50 g/mol Non-deuterated; identical ester groups Pharmaceutical intermediate
Diacetamate 2623-33-8 C₁₀H₁₁NO₃ 193.20 g/mol Acetamide and acetate groups on phenyl ring Potential metabolite or synthetic intermediate

Key Observations:

Esterification : Both Ezetimibe-d4 Diacetate and Ezetimibe Diacetate feature diacetate groups, enhancing solubility and metabolic stability compared to the parent drug Ezetimibe (which lacks ester modifications) .

Functional Divergence: Diacetamate (C₁₀H₁₁NO₃) shares acetate groups but lacks the azetidinone core and fluorophenyl substituents, limiting its direct pharmacological relevance to Ezetimibe analogs .

Analytical and Pharmacokinetic Performance

  • Ezetimibe-d4 Diacetate exhibits identical retention times to non-deuterated Ezetimibe Diacetate in HPLC, ensuring co-elution for accurate quantification .
  • Deuterium labeling reduces metabolic degradation rates in vitro, a property leveraged in tracer studies to monitor drug stability .
  • In contrast, Diacetamate ’s simpler structure lacks the stereochemical complexity of Ezetimibe derivatives, limiting its utility in cholesterol absorption research .

Discrepancies in CAS Numbers

Notably, Ezetimibe Diacetate is listed under two CAS numbers (163380-20-9 and 191330-56-0) across sources . This may reflect differences in stereochemical purity or salt forms, though explicit documentation is absent in the provided evidence.

Research Implications

Ezetimibe-d4 Diacetate’s role as a deuterated standard underscores its irreplaceability in bioanalytical workflows. Comparatively, non-deuterated Ezetimibe Diacetate remains critical for synthesizing active pharmaceutical ingredients, while Diacetamate serves niche roles in unrelated synthetic pathways. Future studies should explore the metabolic fate of deuterated vs. non-deuterated forms to optimize therapeutic efficacy.

Biological Activity

Ezetimibe-d4Diacetate, a derivative of the cholesterol absorption inhibitor ezetimibe, has garnered attention in pharmacological research due to its unique biological activity and potential applications in managing hypercholesterolemia. This article delves into the compound's biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

This compound primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol uptake in the intestines. By binding to a transmembrane loop of NPC1L1, it inhibits the absorption of dietary cholesterol and phytosterols from the intestinal lumen into enterocytes. This action leads to a decrease in the delivery of cholesterol to the liver, subsequently reducing hepatic cholesterol stores and promoting clearance from the bloodstream .

Pharmacokinetics

  • Absorption : this compound is rapidly absorbed following oral administration. It is extensively metabolized (over 80%) to its active form, ezetimibe-glucuronide.
  • Half-life : The estimated terminal half-life of both ezetimibe and its glucuronide metabolite is approximately 22 hours , allowing for once-daily dosing .
  • Bioavailability : Studies indicate that this compound enhances dissolution and bioavailability when formulated with nanoparticles .

Biological Activity

The biological effects of this compound are significant:

  • Cholesterol Reduction : It effectively lowers low-density lipoprotein cholesterol (LDL-C) levels. In animal models, administration resulted in substantial decreases in plasma total cholesterol and LDL-C levels .
  • Impact on Adipocytes : The compound has been shown to reduce the size of adipocytes in visceral fat and lower serum free fatty acid levels. This suggests potential benefits beyond cholesterol management, possibly aiding in metabolic syndrome treatment.
  • Safety Profile : this compound has demonstrated a favorable safety profile in clinical settings, being well-tolerated among participants .

Case Studies

Several studies have explored the efficacy and safety of this compound:

  • Animal Studies : In LDL receptor and apoE knockout mice fed a cholesterol-free diet supplemented with this compound at 5 mg/kg/day for six months, significant reductions in plasma total cholesterol were observed (from 1205±46 mg/dL to 934±84 mg/dL) alongside reductions in chylomicron/VLDL-C and IDL/LDL-C levels .
  • Human Trials : Clinical trials have confirmed that ezetimibe effectively reduces LDL-C levels without significantly affecting HDL-C or triglyceride levels. Participants receiving a combination therapy of ezetimibe with statins showed enhanced lipid profiles compared to those on statins alone .

Data Table: Summary of Biological Effects

Biological ActivityObserved EffectsReference
LDL-C ReductionSignificant decrease
Adipocyte Size ReductionDecreased visceral fat size
Free Fatty Acid LevelsReduced serum free fatty acids
Safety ProfileWell-tolerated in clinical trials

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Ezetimibe-d4Diacetate, and how can isotopic purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., d4 labeling) via hydrogen-deuterium exchange or deuterated precursor utilization. Isotopic purity (>98%) should be verified using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Reproducibility requires strict control of reaction conditions (temperature, solvent, catalyst) and purification via column chromatography .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., this compound itself) is optimal. Calibration curves should span physiologically relevant concentrations (1–500 ng/mL), with validation for precision (CV <15%), accuracy (85–115%), and matrix effects (e.g., plasma protein binding) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies by exposing the compound to acidic/alkaline buffers (pH 1–12) and elevated temperatures (40–60°C). Monitor degradation products via HPLC-UV or LC-MS, and calculate half-life using first-order kinetics. Include controls for photostability and oxidative stress .

Advanced Research Questions

Q. What experimental designs are suitable for investigating drug-drug interaction mechanisms involving this compound?

  • Methodological Answer : Use in vitro cytochrome P450 (CYP) inhibition/induction assays (e.g., human liver microsomes) combined with physiologically based pharmacokinetic (PBPK) modeling. For in vivo studies, employ crossover designs in rodent models, co-administering this compound with known CYP3A4/P-gp substrates. Measure plasma concentrations and tissue distribution via LC-MS/MS .

Q. How should researchers resolve contradictory data between in vitro efficacy and in vivo pharmacokinetic profiles of this compound?

  • Methodological Answer : Perform meta-analysis of preclinical data to identify confounding variables (e.g., species-specific metabolism, protein binding). Validate findings using knock-out animal models (e.g., LDL receptor-deficient mice) or advanced imaging (PET-CT for tissue uptake). Apply Bayesian statistics to integrate heterogeneous datasets .

Q. What methodologies enable precise tracking of this compound metabolites in longitudinal studies?

  • Methodological Answer : Use deuterium labeling to distinguish parent compounds from metabolites via LC-HRMS. Employ non-compartmental analysis (NCA) for pharmacokinetic parameters (AUC, C~max~, t~1/2~). For structural elucidation, combine MS/MS fragmentation with computational tools (e.g., MetFrag) to map metabolic pathways .

Q. How can long-term stability studies of this compound in biological samples be optimized for multi-center trials?

  • Methodological Answer : Standardize storage conditions (−80°C, aliquoted) and use stabilizers (e.g., sodium azide) to prevent enzymatic degradation. Implement inter-laboratory validation with shared QC samples. Apply mixed-effects models to account for batch variability and freeze-thaw cycles .

Q. What strategies are effective for integrating multi-omics data (e.g., lipidomics, proteomics) with this compound pharmacodynamics?

  • Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, Reactome) to link omics datasets to cholesterol metabolism pathways. Validate hypotheses via siRNA silencing of candidate genes (e.g., NPC1L1) in cell cultures. Employ machine learning (random forests, neural networks) to identify biomarkers of response .

Data Management and Reproducibility

Q. How should researchers document raw data and analytical workflows for this compound studies to ensure reproducibility?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata : Include experimental conditions (e.g., HPLC gradients, MS parameters) in electronic lab notebooks (ELNs).
  • Code Sharing : Publish scripts for data processing (e.g., R/Python for pharmacokinetic modeling) on repositories like GitHub.
  • Raw Data Archiving : Deposit spectra/chromatograms in public repositories (e.g., MetaboLights) with DOI links .

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